molecular formula C7H5ClN2O2S B12121467 1H-indazole-4-sulfonyl chloride

1H-indazole-4-sulfonyl chloride

Cat. No.: B12121467
M. Wt: 216.65 g/mol
InChI Key: AFMZKAGDZCDCSA-UHFFFAOYSA-N
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Description

1H-Indazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O2S It is a derivative of indazole, a bicyclic heterocycle containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Indazole-4-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 1H-indazole with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the indazole ring. The reaction is usually carried out at low temperatures to prevent over-chlorination and to maintain the integrity of the indazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorosulfonation processes. These processes are optimized for high yield and purity, often employing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1H-Indazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1H-indazole-4-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the sulfonyl chloride group is replaced by different nucleophiles to form new compounds . The indazole ring itself can participate in π-π interactions and hydrogen bonding, contributing to the compound’s overall reactivity and binding properties .

Comparison with Similar Compounds

    1H-Indazole-5-sulfonyl chloride: Similar in structure but with the sulfonyl chloride group at the 5-position.

    1H-Imidazole-4-sulfonyl chloride: Contains an imidazole ring instead of an indazole ring.

Uniqueness: 1H-Indazole-4-sulfonyl chloride is unique due to the specific positioning of the sulfonyl chloride group on the indazole ring, which can influence its reactivity and the types of derivatives that can be synthesized. The indazole core also imparts distinct electronic properties that can be advantageous in certain applications, such as medicinal chemistry and materials science .

Properties

Molecular Formula

C7H5ClN2O2S

Molecular Weight

216.65 g/mol

IUPAC Name

1H-indazole-4-sulfonyl chloride

InChI

InChI=1S/C7H5ClN2O2S/c8-13(11,12)7-3-1-2-6-5(7)4-9-10-6/h1-4H,(H,9,10)

InChI Key

AFMZKAGDZCDCSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1)S(=O)(=O)Cl

Origin of Product

United States

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